2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate

iron detection clinical chemistry interference study

Colorimetric iron reagents are not analytically interchangeable. TPTZ monoperchlorate (CAS 63451-30-9) resolves copper interference issues inherent in ferrozine-based protocols, which can exhibit up to 15% interference versus approximately 2% for TPTZ-directly improving accuracy without additional masking steps. • Copper interference: ~2% (vs. ~15% for ferrozine) - regulatory-compliant accuracy without masking agents. • Fe²⁺ spike recovery: 90% in high-DOC matrices (vs. 60% for ferrozine) - validated for humic-stained waters and peatland drainage. • Linear detection range: 0-40 μg Fe - enhanced precision at low concentrations versus ferrozine's broader 0-200 μg range.

Molecular Formula C18H13ClN6O4
Molecular Weight 412.8 g/mol
CAS No. 63451-30-9
Cat. No. B13943170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate
CAS63451-30-9
Molecular FormulaC18H13ClN6O4
Molecular Weight412.8 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.OCl(=O)(=O)=O
InChIInChI=1S/C18H12N6.ClHO4/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;2-1(3,4)5/h1-12H;(H,2,3,4,5)
InChIKeyPTLZEUPBWKXHDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TPTZ Monoperchlorate Product Overview


2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate (CAS 63451-30-9), commonly referred to as TPTZ monoperchlorate, is the perchlorate salt form of the heterocyclic ligand 2,4,6‑tris(2‑pyridyl)‑s‑triazine (TPTZ). The compound is employed as a colorimetric reagent for the spectrophotometric determination of iron(II) [1]. It forms a stable, intensely violet‑blue complex with Fe²⁺ that exhibits a characteristic absorption maximum at approximately 593‑595 nm [2]. This perchlorate salt formulation is directly derived from the base TPTZ ligand (CAS 3682-35-7) and shares the identical chromogenic moiety responsible for iron detection [3].

Colorimetric Fe(II) determination via stable violet-blue complex
Perchlorate salt enables organic-phase extraction for pre‑concentration
Shares chromogenic TPTZ ligand core; absorption maximum ~594 nm

Why TPTZ Monoperchlorate Cannot Be Substituted


Colorimetric iron reagents are not analytically interchangeable. Although TPTZ monoperchlorate, ferrozine, bathophenanthroline, and 1,10‑phenanthroline all form colored complexes with ferrous iron, they differ substantially in their susceptibility to copper interference, auto‑reduction behavior in complex matrices, linear detection range, and molar absorptivity [1]. A method validated for TPTZ will not yield equivalent results if ferrozine is substituted without re‑validation — particularly when analyzing samples containing high dissolved organic carbon, where TPTZ demonstrates a markedly different spike recovery profile [2]. Furthermore, the TPTZ method exhibits copper interference of approximately 2%, whereas ferrozine methods can show interference up to 15% [3]. These differences are not academic nuances; they directly impact analytical accuracy, regulatory compliance, and cross‑study comparability in procurement‑driven laboratory settings.

Copper interference profile differs from ferrozine; direct substitution may compromise accuracy in high‑Cu samples.
Fe²⁺ spike recovery in high‑CDOC freshwater may be lower with alternative reagents; TPTZ recovery advantage may not transfer.
Linear detection range is narrower than ferrozine; methods validated for wide‑range reagents may not produce equivalent low‑level precision.
Auto‑reduction behavior of TPTZ requires strict timing for Fe²⁺ speciation; ferrozine‑based protocols may not share this limitation.

TPTZ Monoperchlorate Comparative Evidence


Copper Interference: TPTZ vs. Ferrozine

In serum iron determinations, the TPTZ‑citrate method exhibits copper interference of approximately 2%, whereas methods utilizing ferrozine can show copper interference up to 15% [1]. The high specificity for iron in the presence of copper is attributed to the chelation selectivity of the tripyridyl‑triazine ligand scaffold, which preferentially binds Fe²⁺ over Cu²⁺ under the assay pH conditions [1].

Copper Interference
Head‑to‑head
Target ~2% vs Comparator up to 15%
Supports low‑copper‑interference Fe quantification.
Serum/plasma; citrate buffer pH 2.1–2.5
iron detection clinical chemistry interference study

Fe²⁺ Spike Recovery in High-CDOC Freshwater

In freshwater samples containing high levels of colored dissolved organic carbon (CDOC) at pH 6, recovery of spiked Fe²⁺ using TPTZ was 90% after the standard 10‑minute color development period, whereas ferrozine achieved only 60% recovery under identical conditions [1]. The slower iron reduction rate observed with ferrozine necessitates extended incubation (approximately 1 hour) to achieve comparable recovery, a limitation not shared by TPTZ under the same analytical conditions [1].

Spike Recovery
Head‑to‑head
Target 90% vs Comparator 60% at 10 min
Supports accurate Fe²⁺ recovery in humic‑rich waters.
High‑CDOC freshwater, pH 6
freshwater analysis dissolved organic carbon method validation

Molar Absorptivity vs. BPS & Bathophenanthroline

The molar absorptivity of the Fe(TPTZ)₂²⁺ complex in aqueous solution is 22,600 L·mol⁻¹·cm⁻¹ at 593 nm [1]. This value is numerically comparable to but marginally higher than the molar absorptivities reported for iron(II) complexes with 4,7‑diphenyl‑1,10‑phenanthroline (bathophenanthroline: ε=22,400) and bathophenanthroline sulfonate (BPS: ε=22,140) under analogous conditions [2].

Molar Absorptivity
Cross‑study
22,600 L·mol⁻¹·cm⁻¹ (aqueous, 593 nm)
Comparable sensitivity to widely used ferroin reagents.
Reported margin vs BPS ~2.1%
spectrophotometry iron quantification method sensitivity

Fe²⁺ Detection Range vs. Ferrozine & BPDS

TPTZ exhibits a relatively narrow linear detection range for Fe²⁺ of 0‑40 μg per assay, whereas ferrozine (PDTS) demonstrates a wider detection range of 0‑200 μg and BPDS (4,7‑diphenyl‑1,10‑phenanthrolinedisulfonic acid) responds only within the 40‑200 μg range [1]. This compressed dynamic range of TPTZ confers advantages for applications requiring higher precision in low‑concentration regimes, as the same absorbance span is distributed over a narrower concentration interval [1].

Detection Range
Head‑to‑head
0–40 µg Fe²⁺ per assay
Supports precise trace‑iron measurement at low levels.
Ferrozine range 0–200 µg; BPDS no response below 40 µg
iron determination dynamic range analytical method selection

Auto-Reduction Behavior vs. Ferrozine

In the absence of an added reducing agent, TPTZ reagents can reduce Fe³⁺ to Fe²⁺ (auto‑reduction), whereas ferrozine exhibits negligible auto‑reducing properties under comparable conditions [1]. This property requires that TPTZ‑based ferrous iron measurements be performed immediately upon reagent addition when CDOC is present, in order to avoid overestimation of Fe²⁺ concentrations [1].

Auto‑Reduction
Head‑to‑head
Significant Fe³⁺→Fe²⁺ reduction observed
Requires immediate reading for Fe²⁺ speciation; may enable total Fe without added reductant.
Ferrozine shows negligible auto‑reduction
ferrous iron ferric iron speciation analysis

Extraction-Enhanced Sensitivity (Nitrobenzene)

In the presence of perchlorate ion, the Fe(TPTZ)₂²⁺ complex can be quantitatively extracted into nitrobenzene, a feature unique to the perchlorate salt formulation. The molar extinction coefficient of the extracted complex in nitrobenzene is 24,100 L·mol⁻¹·cm⁻¹ at 595 nm, representing an increase of approximately 1,500 units (6.6%) compared to the aqueous value of 22,600 [1]. This extraction simultaneously concentrates the analyte and removes iron contamination from reagent solutions [1].

Extraction‑Enhanced ε
Supporting
24,100 L·mol⁻¹·cm⁻¹ (nitrobenzene, 595 nm)
Supports pre‑concentration workflow with perchlorate salt.
+6.6% vs aqueous; unique to perchlorate formulation
solvent extraction trace iron analysis pre‑concentration

TPTZ Monoperchlorate Application Scenarios


Serum Iron Assay with Low Copper Interference

Laboratories performing serum iron and total iron‑binding capacity (TIBC) assays should select TPTZ monoperchlorate when copper interference is a documented concern or when analyzing samples from patient populations with known elevated serum copper. The demonstrated copper interference of approximately 2% for the TPTZ‑citrate method, compared to up to 15% for ferrozine‑based protocols [4], directly translates to improved analytical accuracy in clinical chemistry settings without necessitating additional masking steps or complex sample preparation.

Humic-Rich Freshwater Iron Speciation

Environmental analytical laboratories quantifying ferrous and total reactive iron in freshwater systems containing high colored dissolved organic carbon (CDOC) should preferentially employ TPTZ‑based methods for total reactive iron determinations. The 90% Fe²⁺ spike recovery achieved with TPTZ after 10‑minute color development — versus 60% recovery for ferrozine under identical conditions [4] — makes TPTZ the reagent of choice for accurate iron quantification in humic‑stained waters, peatland drainage, and other high‑organic matrices common in environmental monitoring programs.

Trace Iron in Silicates, Limestone, and Refractories

Geochemical and industrial laboratories analyzing iron content in silicate rocks, limestone, and refractory materials should select TPTZ monoperchlorate when validated methods require high specificity for iron in the presence of common matrix elements following sodium carbonate‑borate fusion [4]. The extraction capability of the Fe(TPTZ)₂²⁺‑perchlorate ion pair into nitrobenzene provides a unique pre‑concentration option for ultra‑trace iron determinations, enabling improved detection limits without requiring additional instrumentation beyond standard spectrophotometry [4].

Narrow Linear Range Iron Assay Method

Researchers developing quantitative iron assays for matrices where iron concentrations consistently fall below 40 μg per test — including highly purified water, certain biological fluids, and specialized industrial process streams — should consider TPTZ over ferrozine. The 0‑40 μg linear detection range of TPTZ [4] compresses the calibration curve, offering enhanced precision at the lower concentration extreme compared to ferrozine's 0‑200 μg range, which spreads equivalent absorbance changes over a five‑fold wider concentration window.

Application
Selection Property
Validation Focus
Serum iron & TIBC determination
Low copper interference profile
Copper cross‑reactivity assessment
Freshwater Fe²⁺ speciation (high CDOC)
High spike recovery in organic‑rich matrices
Fe²⁺ recovery validation in target water type
Geochemical iron analysis (silicates/limestone)
Perchlorate‑mediated organic extraction
Nitrobenzene extraction recovery
Low‑concentration iron assay
Narrow linear calibration range
Linearity and precision at trace levels

Technical Documentation Hub

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